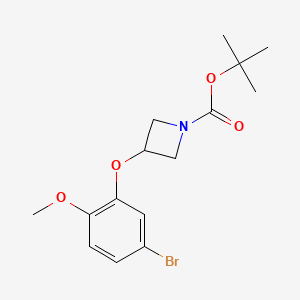
Tert-butyl 3-(5-bromo-2-methoxyphenoxy)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(5-bromo-2-methoxyphenoxy)azetidine-1-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a methoxy group, and an azetidine ring, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of Tert-butyl 3-(5-bromo-2-methoxyphenoxy)azetidine-1-carboxylate typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route may include the following steps:
Bromination: Introduction of a bromine atom to the phenoxy ring.
Methoxylation: Addition of a methoxy group to the phenoxy ring.
Azetidine Ring Formation: Cyclization to form the azetidine ring.
Esterification: Introduction of the tert-butyl ester group.
The reaction conditions for these steps may vary, but common reagents include bromine, methanol, and tert-butyl alcohol. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
Tert-butyl 3-(5-bromo-2-methoxyphenoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the bromine atom or the methoxy group.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl 3-(5-bromo-2-methoxyphenoxy)azetidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl 3-(5-bromo-2-methoxyphenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The bromine and methoxy groups may play a role in binding to these targets, while the azetidine ring may influence the compound’s overall stability and reactivity. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to Tert-butyl 3-(5-bromo-2-methoxyphenoxy)azetidine-1-carboxylate include:
(5-Bromo-2-methoxy-phenoxy)-acetic acid tert-butyl ester: Similar structure but lacks the azetidine ring.
tert-Butyl (3-(5-bromo-2-methoxyphenoxy)propyl)carbamate: Contains a carbamate group instead of the azetidine ring.
tert-Butyl 3-((5-bromo-2-methoxyphenoxy)methyl)azetidine-1-carboxylate: Similar structure with slight variations in the ester group.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the azetidine ring, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H20BrNO4 |
|---|---|
Molecular Weight |
358.23 g/mol |
IUPAC Name |
tert-butyl 3-(5-bromo-2-methoxyphenoxy)azetidine-1-carboxylate |
InChI |
InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(18)17-8-11(9-17)20-13-7-10(16)5-6-12(13)19-4/h5-7,11H,8-9H2,1-4H3 |
InChI Key |
FEDHTOLFDQLTMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=CC(=C2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















